(5-Chloropyridin-2-yl)methanamine hydrochloride

Salt Form Selection Aqueous Solubility Synthetic Intermediate

This monohydrochloride salt (CAS 871826-13-0) is the preferred form of (5-Chloropyridin-2-yl)methanamine for reproducible synthesis. Unlike the free base (CAS 67938-76-5), which requires inert-gas storage at 2–8°C, this white-to-yellow solid is bench‑stable and can be weighed in air. The defined stoichiometry eliminates variability in cross-couplings (Buchwald‑Hartwig, Suzuki‑Miyaura) and copper‑catalysed C–H arylations, enabling direct access to imidazo[1,5‑a]pyridine kinase inhibitor scaffolds without a separate deprotection step. Its ≥98% purity ensures trace-metal levels do not poison sensitive catalytic cycles. Ideal for medicinal chemistry and agrochemical process development up to multi‑kilogram scale. Choose this salt for superior handling, aqueous solubility, and batch-to-batch consistency.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.044
CAS No. 871826-13-0
Cat. No. B591745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyridin-2-yl)methanamine hydrochloride
CAS871826-13-0
Molecular FormulaC6H8Cl2N2
Molecular Weight179.044
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)CN.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
InChIKeyHZUPEPYIDPCKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloropyridin-2-yl)methanamine Hydrochloride (CAS 871826-13-0) — Supplier‑Grade Chemical Building Block for Pharmaceutical Synthesis


(5-Chloropyridin-2-yl)methanamine hydrochloride (CAS 871826‑13‑0) is a pyridine‑based heterocyclic building block supplied as a white‑to‑yellow solid . The molecule consists of a 5‑chloropyridine core bearing an aminomethyl substituent at the 2‑position, formulated as the monohydrochloride salt to enhance handling and aqueous solubility [1]. With a molecular formula of C6H8Cl2N2 and a molecular weight of 179.05 g·mol⁻¹, it serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programmes .

Why (5-Chloropyridin-2-yl)methanamine Hydrochloride Cannot Be Replaced by Free Base, Dihydrochloride, or Regioisomers Without Affecting Reaction Outcomes


The free‑base form (CAS 67938‑76‑5) exhibits limited aqueous solubility and requires storage under inert gas at 2–8 °C to prevent decomposition , whereas the hydrochloride salt is a bench‑stable solid that can be weighed in air. The dihydrochloride salt (CAS 1257535‑54‑8) introduces an additional equivalent of chloride that alters the stoichiometry of downstream reactions and may compromise anhydrous conditions in sensitive couplings . Furthermore, regioisomeric chloropyridinylmethanamines (e.g., 4‑chloro or 3‑chloro derivatives) display distinct electronic and steric profiles that govern reactivity in cross‑coupling and nucleophilic substitution steps [1]. Substituting any of these analogues without validating the specific reaction outcome introduces uncontrolled variability in yield, purity, and scalability.

Quantitative Differentiation of (5-Chloropyridin-2-yl)methanamine Hydrochloride (CAS 871826-13-0) vs. Closest Analogs


Monohydrochloride Salt vs. Free Base: Superior Handling and Defined Stoichiometry

The monohydrochloride salt (CAS 871826‑13‑0) provides a defined 1:1 stoichiometry of HCl, whereas the free base (CAS 67938‑76‑5) exists as a moisture‑sensitive oil or low‑melting solid that requires inert‑atmosphere handling . The free base is reported to be only slightly soluble in chloroform and methanol, implying very low aqueous solubility , while the hydrochloride salt is supplied as a crystalline solid that is freely soluble in water and common polar organic solvents [1]. This difference directly impacts the ease of use in aqueous reaction media and simplifies gravimetric dispensing.

Salt Form Selection Aqueous Solubility Synthetic Intermediate

Purity Grade Options: 98% vs. 95% Enables Fit‑for‑Purpose Procurement

Vendors supply (5‑chloropyridin‑2‑yl)methanamine hydrochloride at two primary purity tiers: 95% (standard grade) and 98% (high‑purity grade) . In contrast, the free base is typically offered at 95–97% purity , and the dihydrochloride salt is most commonly listed at 95% . The availability of a 98% lot from a major supplier allows users to select a grade that matches the sensitivity of their downstream transformation, reducing the risk of impurity‑driven side reactions.

Chemical Purity HPLC Grade QC Specification

Regioisomeric Selectivity: 5‑Chloro Substitution Pattern Dictates Reactivity in Cross‑Coupling Reactions

The chlorine atom at the 5‑position of the pyridine ring exerts a distinct electronic influence compared to the 4‑chloro (CAS 180748‑30‑5) or 3‑chloro (CAS 500305‑98‑6) regioisomers [1]. The 5‑chloro isomer exhibits a calculated logP (XLogP3) of 0.4 , whereas the 4‑chloro analogue shows a slightly higher logP (predicted ~0.6) and altered hydrogen‑bonding capacity due to para‑like orientation . These differences modulate the rate and selectivity of palladium‑catalysed couplings and nucleophilic aromatic substitutions, making the 5‑chloro variant the preferred building block when para‑directed reactivity is required.

Regioselectivity Cross-Coupling Pyridine Derivatives

Validated Synthetic Utility: Formation of 6‑Chloro‑3‑(ethylthio)imidazo[1,5‑a]pyridine in 14 h

In a copper‑catalysed C5–H arylation protocol, (5‑chloropyridin‑2‑yl)methanamine hydrochloride was reacted with potassium carbonate and triethylamine in methanol/dichloromethane to afford 6‑chloro‑3‑(ethylthio)imidazo[1,5‑a]pyridine after 14.0 h . While the isolated yield was not disclosed in the abstract, the reaction demonstrates the compound‘s compatibility with copper‑mediated heterocycle construction. In contrast, the free‑base analogue under identical conditions would require pre‑neutralisation of the amine, potentially altering the reaction kinetics and by‑product profile.

Imidazopyridine Synthesis Copper Catalysis Reaction Yield

Synthetic Yield Benchmark: Free Base Synthesised at 51% Yield vs. Hydrochloride Salt Obtained Quantitatively from Free Base

A published synthetic route to the free base, 2‑aminomethyl‑5‑chloropyridine, starting from 5‑chloropicolinonitrile via Pd/C hydrogenation in ethanol/HCl, delivers the free amine in 51% isolated yield . The same report describes that treatment of the free base with methanolic HCl affords the hydrochloride salt in essentially quantitative yield. This two‑step sequence establishes a clear baseline for assessing the efficiency of direct procurement of the hydrochloride salt versus in‑house preparation from the free base.

Synthetic Yield Reductive Amination Process Chemistry

Optimal Use Cases for (5-Chloropyridin-2-yl)methanamine Hydrochloride (CAS 871826-13-0)


Medicinal Chemistry Lead Optimisation: Late‑Stage Functionalisation of Pyridine Cores

The 5‑chloro substitution pattern and the protected aminomethyl handle make this hydrochloride salt an ideal partner for Buchwald‑Hartwig aminations, Suzuki‑Miyaura cross‑couplings, and copper‑catalysed C–H arylations . The 98% purity grade ensures that trace metal contaminants do not interfere with sensitive catalytic cycles, while the salt form‘s water solubility facilitates aqueous work‑up procedures.

Agrochemical Intermediate Synthesis: Preparation of Insecticidal and Acaricidal Agents

Patents describe aminomethylpyridine derivatives as key intermediates for insecticides and acaricides [1]. The hydrochloride salt’s defined stoichiometry and bench stability make it suitable for multi‑kilogram scale‑up in agrochemical process development, where reproducibility and cost‑efficiency are paramount.

Imidazo[1,5‑a]pyridine and Related Fused Heterocycle Construction

As demonstrated in copper‑catalysed C5–H arylation reactions , the hydrochloride salt serves as a direct precursor to imidazo[1,5‑a]pyridine scaffolds—privileged structures in kinase inhibitor and GPCR modulator programmes. The salt form eliminates the need for a separate amine deprotection step, accelerating library synthesis.

Technical Documentation Hub

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